1,3-Propanediol-d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

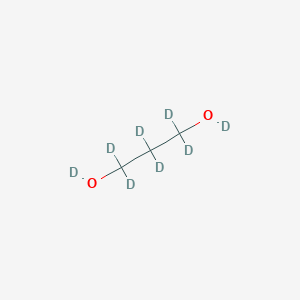

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2,3,3-hexadeuterio-1,3-dideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFDHNVEDLHUCE-JVKIUYSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,3-Propanediol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3-propanediol-d8 (CAS No: 285978-25-8). This deuterated analog of 1,3-propanediol is a valuable tool in various scientific applications, particularly as an internal standard in mass spectrometry-based quantitative analysis due to its chemical similarity to the unlabeled compound and distinct mass difference. Understanding its physical characteristics is crucial for its proper handling, storage, and application in experimental settings.

Core Physical and Chemical Properties

The essential physical and chemical data for this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value |

| Chemical Formula | C₃D₈O₂ |

| Linear Formula | DOCD₂CD₂CD₂OD |

| Molecular Weight | 84.14 g/mol |

| CAS Number | 285978-25-8 |

| Boiling Point | 214 °C (lit.) |

| Melting Point | -27 °C (lit.) |

| Density | 1.162 g/mL at 25 °C |

| Isotopic Purity | 98 atom % D |

| Flash Point | 93.3 °C (closed cup) |

Experimental Protocols for Physical Property Determination

While the provided data for this compound are based on literature values, the following section outlines general experimental methodologies that can be employed to determine the key physical properties of a liquid compound such as this.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common and effective method for its determination on a small scale is the capillary method.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and submerged in a heating bath, ensuring the sample is below the level of the heating fluid.

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Upon further heating, the liquid will begin to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

At this point, the heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

Melting Point Determination

For a substance like this compound, which is a liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance until it solidifies.

Apparatus:

-

Cooling bath (e.g., ice-salt mixture or a cryocooler)

-

Thermometer

-

Test tube

-

Stirring rod

Procedure:

-

A sample of the liquid is placed in a test tube with a thermometer and a stirring rod.

-

The test tube is immersed in a cooling bath.

-

The sample is stirred continuously as it cools to ensure uniform temperature.

-

The temperature is recorded at regular intervals.

-

A plateau in the cooling curve (where the temperature remains constant for a period) indicates the freezing point of the substance. This is the temperature at which the liquid and solid phases are in equilibrium.

Density Determination (Pycnometer Method)

Density, the mass per unit volume, is a fundamental physical property. The pycnometer method is a precise way to determine the density of a liquid.

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry Workflow

This compound is an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry. Its deuteration provides a distinct mass shift, allowing it to be differentiated from the non-labeled analyte, while its chemical and physical properties are nearly identical, ensuring it behaves similarly during sample preparation and analysis. The following diagram illustrates a typical workflow for its use.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

This in-depth guide provides the essential physical properties of this compound, outlines the standard methodologies for their determination, and illustrates its practical application in a key analytical workflow. This information is intended to support researchers and scientists in the effective use of this important deuterated compound in their work.

An In-depth Technical Guide to 1,3-Propanediol-d8: Chemical Structure, Formula, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-propanediol-d8, a deuterated analog of 1,3-propanediol. It is intended to be a valuable resource for professionals in research and development, offering detailed information on its chemical properties, applications, and a representative experimental protocol for its use as an internal standard in quantitative analysis.

Chemical Structure and Formula

This compound is a stable, isotopically labeled form of 1,3-propanediol where all eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-labeled counterpart, which is crucial for its application in mass spectrometry-based quantification.

The chemical structure and formula are as follows:

-

Chemical Formula: C₃D₈O₂

-

Linear Formula: DOCD₂CD₂CD₂OD

-

SMILES String: [2H]OC([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H]

-

InChI Key: YPFDHNVEDLHUCE-JVKIUYSHSA-N

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methodologies.

| Property | Value |

| CAS Number | 285978-25-8 |

| Molecular Weight | 84.14 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Boiling Point | 214 °C (lit.) |

| Melting Point | -27 °C (lit.) |

| Density | 1.162 g/mL at 25 °C |

| Appearance | Colorless to pale yellow, viscous liquid |

| Solubility | Miscible with water and many organic solvents |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry (MS) detection, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In drug development and clinical research, accurate quantification of analytes in biological matrices (e.g., plasma, urine, tissue) is critical. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such analyses. It is added to samples at a known concentration at an early stage of the sample preparation process. Because it is chemically identical to the analyte of interest (1,3-propanediol), it co-elutes chromatographically and experiences similar ionization and fragmentation in the mass spectrometer. This allows for the correction of variations in sample extraction, injection volume, and instrument response, leading to highly accurate and precise quantification.

Experimental Protocol: Quantification of 1,3-Propanediol in a Biological Matrix

This section provides a detailed, representative protocol for the quantification of 1,3-propanediol in a biological matrix (e.g., plasma) using this compound as an internal standard with GC-MS.

Materials and Reagents

-

1,3-Propanediol (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, deionized

-

Biological matrix (e.g., blank human plasma)

-

Protein precipitation agent (e.g., ice-cold acetonitrile)

Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-propanediol and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with the biological matrix to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation

-

To 100 µL of each calibration standard and unknown sample, add 10 µL of the internal standard working solution (10 µg/mL).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of methanol.

-

Transfer to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (10:1) |

| Oven Program | Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 220 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | 1,3-Propanediol: m/z 57, 58; This compound: m/z 64, 66 |

Data Analysis

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and unknown sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis using an internal standard.

Synthesis of Deuterated 1,3-Propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for producing deuterated 1,3-propanediol, a valuable isotopically labeled compound in pharmaceutical research and development. The enhanced stability of carbon-deuterium bonds can favorably alter the metabolic profiles of drug candidates, making deuterated compounds like 1,3-propanediol crucial for mechanistic studies and as building blocks in medicinal chemistry. This document details the most plausible synthetic routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and adaptation in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of deuterated 1,3-propanediol (specifically 1,3-propanediol-d4, -d6, or -d8) is not extensively detailed in publicly available literature. However, based on established methods for the synthesis of the non-deuterated analogue and general deuteration techniques, two primary strategies emerge as the most viable:

-

Method 1: Catalytic H-D Exchange followed by Reduction. This approach involves the deuteration of a suitable precursor, such as diethyl malonate, at the carbon positions, followed by the reduction of the ester groups to yield the deuterated diol.

-

Method 2: Reduction of a Deuterated Precursor with a Deuterated Reducing Agent. This strategy utilizes a fully or partially deuterated starting material, like malonic acid-d4, which is then reduced with a deuterium-donating reagent like lithium aluminum deuteride to introduce deuterium at the hydroxyl and carbon positions.

This guide will focus on a combination of these strategies, presenting a comprehensive workflow from a commercially available deuterated precursor.

Synthesis of 1,3-Propanediol-d6 from Diethyl Malonate-d2

A robust method for preparing 1,3-propanediol with deuterium at the C1, C2, and C3 positions involves a two-step process starting with the deuteration of diethyl malonate, followed by reduction.

Step 1: Synthesis of Diethyl malonate-2,2-d2

A highly efficient method for the selective deuteration of the active methylene group of diethyl malonate utilizes a palladium-on-carbon catalyst with deuterium oxide (D₂O) as the deuterium source and aluminum powder to generate D₂ gas in situ. This method has been reported to achieve high levels of deuterium incorporation.

Experimental Protocol:

-

Materials: Diethyl malonate, 5% Palladium on carbon (Pd/C), Aluminum powder, Deuterium oxide (D₂O, 99.8 atom % D).

-

Procedure:

-

To a microwave-safe vessel, add diethyl malonate (0.3 mmol), 5% Pd/C (3 mol%), and aluminum powder (100 mg).

-

Add D₂O (1.5 mL).

-

Sonicate the mixture for 1 hour to ensure proper dispersion of the catalyst.

-

Irradiate the mixture with microwaves at a controlled temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).

-

After cooling, the reaction mixture is filtered to remove the catalyst and the aluminum oxide byproduct.

-

The product, diethyl malonate-2,2-d2, can be extracted with a suitable organic solvent (e.g., diethyl ether) and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

-

The isotopic purity should be determined by ¹H NMR and Mass Spectrometry.

-

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | Diethyl malonate | [1] |

| Deuterium Source | D₂O | [1] |

| Catalyst | 5% Pd/C with Al powder | [1] |

| Deuterium Incorporation | 99% at the C2 position | [1] |

| Isolated Yield | >99% | [1] |

Step 2: Reduction of Diethyl malonate-2,2-d2 to 1,3-Propanediol-1,1,2,2,3,3-d6

The deuterated diethyl malonate can be reduced to the corresponding diol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or, for full deuteration, lithium aluminum deuteride (LiAlD₄). The following protocol describes the reduction using LiAlH₄, which will yield 1,3-propanediol-2,2-d2. To obtain 1,3-propanediol-1,1,2,2,3,3-d6, LiAlD₄ should be used in place of LiAlH₄, and D₂O should be used for the quench.

Experimental Protocol:

-

Materials: Diethyl malonate-2,2-d2, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), D₂O (for quenching to obtain d6).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (e.g., 2 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve diethyl malonate-2,2-d2 (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a period of time (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of D₂O.

-

Add a 15% aqueous solution of sodium hydroxide-d (NaOD) in D₂O, followed by more D₂O.

-

Stir the resulting mixture at room temperature until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,3-propanediol-1,1,2,2,3,3-d6.

-

The product can be further purified by distillation under reduced pressure.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and isotopic purity.

-

Quantitative Data (Anticipated):

| Parameter | Anticipated Value | Notes |

| Starting Material | Diethyl malonate-2,2-d2 | |

| Reducing Agent | Lithium aluminum deuteride (LiAlD₄) | For full d6 labeling |

| Isotopic Purity | >98% | Dependent on the purity of starting materials and reagents |

| Yield | 80-95% | Based on typical LiAlH₄ reductions of esters |

Alternative Method: Reductive Deuteration of Aromatic Esters

While not directly applicable to the aliphatic 1,3-propanediol, a recently developed method for the reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and D₂O provides a valuable alternative strategy for synthesizing α,α-dideuterio benzyl alcohols. This method is noteworthy for its mild conditions and high deuterium incorporation. Researchers may consider adapting this single-electron transfer (SET) methodology for aliphatic esters, although optimization would be required.

Key Features of the SmI₂/D₂O System:

-

Mild Reaction Conditions: The reaction is typically carried out at room temperature.

-

High Deuterium Incorporation: Greater than 95% deuterium incorporation is often achieved.

-

Good Functional Group Tolerance: The method is compatible with a variety of functional groups.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of deuterated 1,3-propanediol.

Caption: Synthetic workflow for 1,3-propanediol-d6.

Caption: Generalized reduction mechanism.

Conclusion

The synthesis of deuterated 1,3-propanediol, while not directly reported in a single comprehensive source, can be reliably achieved through a two-step process involving the deuteration of diethyl malonate followed by reduction. The use of modern catalytic H-D exchange methods allows for high isotopic incorporation in the precursor, which can then be converted to the desired deuterated diol using standard reduction techniques. The protocols and data presented in this guide provide a solid foundation for researchers to produce this valuable isotopically labeled compound for their specific applications in drug discovery and development. Careful execution and thorough analytical characterization are essential to ensure the desired level of deuteration and chemical purity.

References

CAS number and molecular weight of 1,3-propanediol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1,3-propanediol-d8, a deuterated analog of 1,3-propanediol. This document outlines its chemical and physical properties, and provides a detailed, illustrative experimental protocol for its application as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it visualizes the primary chemical and biological synthesis pathways of the non-deuterated 1,3-propanediol, for which the deuterated form is a crucial analytical tool.

Core Data and Properties

This compound is the isotopically labeled version of 1,3-propanediol, where all eight hydrogen atoms have been replaced with deuterium. This substitution makes it an ideal internal standard for quantitative analyses of 1,3-propanediol in various matrices, as it is chemically identical to the analyte but distinguishable by mass spectrometry.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 285978-25-8 |

| Molecular Formula | C₃D₈O₂ |

| Molecular Weight | 84.14 g/mol |

| Appearance | Colorless, viscous liquid |

| Boiling Point | 214 °C (lit.) |

| Melting Point | -27 °C (lit.) |

| Density | 1.162 g/mL at 25 °C |

| Solubility in Water | Miscible |

Experimental Protocol: Quantification of 1,3-Propanediol in Biological Samples using GC-MS with this compound as an Internal Standard

This section details a representative methodology for the quantification of 1,3-propanediol in a biological matrix (e.g., plasma or urine) using GC-MS. This compound serves as the internal standard to correct for variations in sample preparation and instrument response. Due to the low volatility of diols, a derivatization step is necessary to improve chromatographic performance.

Materials and Reagents

-

Analytes: 1,3-Propanediol, this compound (Internal Standard, IS)

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solvents: Pyridine (anhydrous), Ethyl Acetate (HPLC grade), Hexane (HPLC grade)

-

Equipment: GC-MS system, vortex mixer, centrifuge, heating block, nitrogen evaporator, autosampler vials.

Procedure

-

Sample Preparation:

-

Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Add 10 µL of a known concentration of this compound solution (in methanol) to each sample, calibrator, and quality control sample.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

-

Tightly cap the tube and vortex briefly.

-

Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

-

After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Column: Use a non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Hold: Hold at 250°C for 5 minutes.

-

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

-

Ions for 1,3-Propanediol-TMS derivative: (Monitor characteristic ions)

-

Ions for this compound-TMS derivative: (Monitor characteristic ions, which will have a mass shift corresponding to the 8 deuterium atoms)

-

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of the 1,3-propanediol derivative to the peak area of the this compound derivative against the concentration of the calibrators.

-

Determine the concentration of 1,3-propanediol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Diagram

Caption: Workflow for the quantification of 1,3-propanediol.

Synthesis and Biosynthesis of 1,3-Propanediol

While this compound is synthesized for analytical purposes, its non-deuterated counterpart is an important industrial chemical. Understanding its origins is crucial for metabolic studies where the deuterated form is used as a tracer. There are two primary industrial chemical routes and a significant biotechnological pathway for its production.

Chemical Synthesis Pathways

Industrially, 1,3-propanediol is synthesized via two main chemical routes: the hydration of acrolein or the hydroformylation of ethylene oxide.[1][2]

Caption: Major industrial chemical routes to 1,3-propanediol.

Biosynthesis Pathway from Glycerol

The biotechnological production of 1,3-propanediol is an environmentally friendly alternative that typically uses glycerol, often a byproduct of biodiesel production, as a substrate.[1][3] This conversion is carried out by various microorganisms, including genetically engineered strains of E. coli. The pathway involves a two-step enzymatic reduction.

Caption: Microbial conversion of glycerol to 1,3-propanediol.

References

solubility of 1,3-propanediol-d8 in common lab solvents

An In-Depth Technical Guide to the Solubility of 1,3-Propanediol-d8 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

1,3-Propanediol and its deuterated isotopologue are viscous, colorless liquids. Key physical properties of this compound are provided below, which are comparable to the non-deuterated form.

| Property | Value |

| Molecular Formula | C₃D₈O₂ |

| Molecular Weight | 84.14 g/mol [1][2] |

| Boiling Point | 214 °C (lit.)[1][3] |

| Melting Point | -27 °C (lit.)[1] |

| Density | 1.162 g/mL at 25 °C |

Solubility Profile

Based on the known solubility of 1,3-propanediol, this compound is expected to be miscible or highly soluble in polar protic and polar aprotic solvents due to its ability to form hydrogen bonds through its two hydroxyl groups. Its solubility in non-polar solvents is expected to be limited.

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.

| Solvent | Solvent Type | Expected Solubility |

| Water | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Methanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Ethyl Acetate | Moderately Polar | Soluble |

| Chloroform | Weakly Polar | Soluble |

| Toluene | Non-polar | Slightly Soluble |

| Hexane | Non-polar | Insoluble |

| Benzene | Non-polar | Slightly Soluble |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a liquid like this compound in a given solvent is the visual method under controlled temperature.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, hexane)

-

Calibrated glassware (e.g., graduated cylinders, pipettes)

-

Vials with screw caps

-

Vortex mixer

-

Temperature-controlled water bath or incubator

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.

-

Initial Mixture Preparation: In a series of vials, add a fixed volume of the solvent (e.g., 1 mL).

-

Incremental Addition of Solute: To each vial, add a small, precise volume of this compound (e.g., 10 µL).

-

Mixing: Securely cap the vials and vortex them for a set period (e.g., 2 minutes) to ensure thorough mixing.

-

Equilibration: Place the vials in a temperature-controlled environment (e.g., 25 °C) and allow them to equilibrate for a sufficient time (e.g., 24 hours). This allows the solution to reach a state of thermodynamic equilibrium.

-

Visual Inspection: After equilibration, visually inspect each vial for any signs of phase separation, cloudiness, or undissolved droplets. The absence of any of these indicates that the solute is soluble at that concentration.

-

Determining Miscibility/Solubility Limit: Continue adding incremental amounts of this compound to vials that show complete dissolution until phase separation is observed. The concentration at which the solution remains clear and homogenous is the solubility limit. If no phase separation occurs even with a high proportion of the solute, the substances are considered miscible.

-

Data Recording: Record the volumes of solute and solvent for each vial and note the observation (soluble, insoluble, miscible).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a solubility study.

Caption: A general workflow for determining the solubility of a liquid solute in a solvent.

References

A Technical Guide to Commercial Sourcing and Application of 1,3-Propanediol-d8 for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available 1,3-Propanediol-d8, a deuterated internal standard essential for achieving accuracy and precision in quantitative analytical studies. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its application in mass spectrometry-based assays.

Introduction to this compound

This compound (CAS Number: 285978-25-8) is a stable isotope-labeled version of 1,3-propanediol where all eight hydrogen atoms have been substituted with deuterium. This isotopic substitution results in a mass shift of +8 atomic mass units, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its near-identical physicochemical properties to the unlabeled analyte ensure it co-elutes during chromatography and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.[1]

Commercial Suppliers and Specifications

The selection of a reliable commercial supplier is critical for ensuring the quality and consistency of research results. Key parameters for supplier evaluation include isotopic purity, chemical purity, and the availability of comprehensive analytical documentation. Below is a comparative summary of leading commercial suppliers of this compound.

Table 1: Commercial Supplier Specifications for this compound

| Supplier | Product Number | Isotopic Purity | Chemical Purity | CAS Number | Molecular Formula | Notes |

| Sigma-Aldrich (Merck) | 589535 | 98 atom % D | Not specified | 285978-25-8 | C₃D₈O₂ | Available from bulk stock and can be packaged on demand. |

| LGC Standards (Toronto Research Chemicals) | CDN-D-2150 | ≥98 atom % D | ≥98% | 285978-25-8 | C₃D₈O₂ | Distributes products from various producers, including Toronto Research Chemicals (TRC). |

| CDN Isotopes | D-2150 | 98 atom % D | Not specified | 285978-25-8 | C₃D₈O₂ | Specializes in deuterium-labeled compounds. |

| MedChemExpress (MCE) | HY-W017758S1 | Not specified | Not specified | 285978-25-8 | C₃D₈O₂ | States the product is for research use and can be used as an internal standard.[1] |

| Cambridge Isotope Laboratories, Inc. (CIL) | - | Not Found | Not Found | - | - | A leading producer of stable isotopes, but this compound was not found in their main catalog at the time of this guide's compilation. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 84.14 g/mol | Sigma-Aldrich |

| Boiling Point | 214 °C (lit.) | Sigma-Aldrich |

| Melting Point | -27 °C (lit.) | Sigma-Aldrich |

| Density | 1.162 g/mL at 25 °C | Sigma-Aldrich |

| Flash Point | 93.3 °C (closed cup) | Sigma-Aldrich |

Experimental Protocols: Application as an Internal Standard

The primary application of this compound is as an internal standard (IS) in isotope dilution mass spectrometry. This technique is considered the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample processing.

Below is a detailed methodology for the quantitative analysis of a small, polar analyte (e.g., a short-chain diol) in a complex matrix, adapted from established protocols for similar compounds using a deuterated internal standard with GC-MS.[2][3]

Materials and Reagents

-

Analyte: 1,3-Propanediol (or other analyte of interest)

-

Internal Standard: this compound

-

Solvents: Ethyl acetate (GC grade), Hexane (GC grade), Diethyl ether (GC grade), Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Deionized water

-

Derivatization Agent (for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Sample Matrix: e.g., Plasma, serum, environmental water sample, food extract

-

Solid Phase Extraction (SPE) Cartridges: If necessary for sample cleanup (e.g., C18 for aqueous samples)

Preparation of Standards and Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 1,3-propanediol and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank sample matrix with the analyte stock solution to achieve a concentration range relevant to the expected sample concentrations.

-

Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the IS stock solution with methanol. The final concentration should be consistent across all samples and standards.

Sample Preparation

-

Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard spiking solution. Vortex briefly.

-

Extraction (Protein Precipitation for Plasma/Serum):

-

Add 300 µL of cold acetonitrile to each tube.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

-

Extraction (Liquid-Liquid or SPE for other matrices):

-

Follow an appropriate extraction protocol for the specific matrix to isolate the analyte and internal standard. For aqueous samples, passing the sample through a conditioned C18 SPE cartridge and eluting with methanol can be effective.

-

-

Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Derivatization (for GC-MS analysis):

-

To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

Reconstitution (for LC-MS analysis):

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile). Vortex and centrifuge before transferring to an autosampler vial.

-

Instrument Analysis (Example GC-MS Conditions)

-

Gas Chromatograph: Agilent GC or equivalent with a split/splitless injector.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Oven Program: Initial temperature 50°C for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.

-

Injector Temperature: 270°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Quadrupole or Ion Trap MS.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized analyte and the deuterated internal standard.

Data Analysis

-

Integrate the peak areas for the target analyte and the this compound internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area) for all standards and samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Supplier Selection Workflow

The process of selecting a suitable supplier for a critical research material like a deuterated internal standard involves several key decision points.

Caption: Decision workflow for selecting a commercial supplier of this compound.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the logical flow of a typical quantitative experiment using an internal standard.

Caption: Experimental workflow for quantification using an internal standard.

References

An In-depth Technical Guide to the Storage and Handling of 1,3-Propanediol-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling guidelines for 1,3-propanediol-d8, a deuterated form of 1,3-propanediol. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Storage Conditions

Proper storage of this compound is vital to prevent degradation and contamination. The following table summarizes the recommended storage conditions based on information from safety data sheets.

| Parameter | Recommended Condition | Source(s) |

| Temperature | Store in a cool, dry place. A recommended storage temperature is between 15–25 °C. | [1] |

| Container | Keep in a tightly closed container. | [2][3][4][5] |

| Atmosphere | Store in a well-ventilated area. | |

| Hazards to Avoid | Keep away from heat, sparks, and open flames. Avoid exposure to moisture as the substance is hygroscopic. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The data presented below is for its non-deuterated analog, 1,3-propanediol, but provides a strong reference point. The deuterated form will have a slightly higher molecular weight and density.

| Property | Value | Source(s) |

| Molecular Formula | C₃D₈O₂ | |

| Molecular Weight | 84.14 g/mol | |

| Appearance | Clear, colorless, viscous liquid | |

| Boiling Point | 214 °C (lit.) | |

| Melting Point | -27 °C (lit.) | |

| Density | 1.162 g/mL at 25 °C | |

| Flash Point | 93.3 °C (closed cup) | |

| Solubility | Soluble in water. |

Safe Handling and Personal Protective Equipment (PPE)

Safe handling practices are paramount to minimize exposure and prevent accidents.

General Handling Precautions

-

Use in a well-ventilated area to control airborne levels.

-

Avoid contact with skin and eyes.

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.

Personal Protective Equipment (PPE)

| PPE | Specifications | Source(s) |

| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133. | |

| Hand Protection | Wear appropriate protective gloves. Gloves must be inspected prior to use. | |

| Skin and Body Protection | Wear appropriate protective clothing, such as a chemical apron, to minimize skin contact. | |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

-

Spill: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. Ensure adequate ventilation.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Flush eyes with water as a precaution.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Stability and Reactivity

-

Chemical Stability: 1,3-propanediol is stable under normal temperatures and pressures.

-

Conditions to Avoid: Incompatible materials, ignition sources, and strong oxidants.

-

Incompatible Materials: Strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.

References

Methodological & Application

Application Note: Quantitative Analysis of 1,3-Propanediol in Complex Matrices using 1,3-Propanediol-d8 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 1,3-propanediol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 1,3-propanediol-d8 as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for variations during sample preparation and instrumental analysis. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable and accurate method for the quantification of 1,3-propanediol.

Introduction

1,3-Propanediol is a valuable chemical intermediate used in the production of polymers, cosmetics, and as a solvent. Accurate quantification of 1,3-propanediol is essential for process monitoring, quality control, and in various research and development applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 1,3-propanediol. To ensure the highest level of accuracy and precision, the use of a stable isotope-labeled internal standard is recommended. This compound, a deuterated analog of the analyte, co-elutes and exhibits similar ionization and fragmentation behavior, making it an ideal internal standard to compensate for matrix effects and variations in sample handling.

Experimental Protocols

Reagents and Materials

-

Analytes: 1,3-Propanediol (≥99.5% purity)

-

Internal Standard: this compound (≥98% isotopic purity)

-

Solvent: Dichloromethane (GC grade or equivalent)

-

Anhydrous Sodium Sulfate

Instrumentation

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Autosampler

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 1,3-propanediol and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

-

Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

-

-

Internal Standard Working Solution (10 µg/mL):

-

Dilute the this compound primary stock solution 1:100 with dichloromethane.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by adding appropriate volumes of the 1,3-propanediol primary stock solution and a fixed volume of the internal standard working solution to volumetric flasks and diluting with dichloromethane. A typical concentration range would be 0.1 - 50 µg/mL for 1,3-propanediol, with a constant concentration of this compound (e.g., 5 µg/mL).

-

Sample Preparation

-

Accurately weigh or measure the sample.

-

Perform a suitable extraction procedure (e.g., liquid-liquid extraction with dichloromethane) to isolate the 1,3-propanediol.

-

Add a known amount of the this compound internal standard working solution to the sample extract.

-

Dry the extract over anhydrous sodium sulfate.

-

Transfer an aliquot of the final extract to a GC vial for analysis.

GC-MS Parameters

Gas Chromatograph:

| Parameter | Value |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (10:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |

Mass Spectrometer:

| Parameter | Value |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

The selection of appropriate ions for quantification is critical for the sensitivity and selectivity of the method. Based on the NIST library mass spectrum of 1,3-propanediol and the expected mass shift for this compound, the following ions are recommended.

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 1,3-Propanediol | 43 | 57 |

| This compound | 48 | 64 |

Note: The exact m/z values for this compound should be confirmed by injecting a standard of the deuterated compound and examining its mass spectrum.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the 1,3-propanediol quantifier ion to the peak area of the this compound quantifier ion against the concentration of 1,3-propanediol.

Method Validation Data

The following table summarizes the expected performance characteristics of this method based on typical validation results for similar GC-MS analyses of small polar molecules.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.995 |

| Linear Range | 0.1 - 50 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 15% |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of 1,3-propanediol.

Analyte-Internal Standard Relationship

Caption: Relationship between analyte and internal standard for accurate quantification.

Application Notes and Protocols for Quantitative Metabolite Analysis Using 1,3-Propanediol-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for understanding complex biological systems, identifying biomarkers, and accelerating drug development. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based methods. These standards are essential for correcting variations that can occur during sample preparation, chromatography, and ionization, thereby enhancing the precision and accuracy of the results.[1]

This document provides detailed application notes and protocols for the quantitative analysis of short-chain fatty acids (SCFAs) in biological samples using 1,3-propanediol-d8 as an internal standard. SCFAs are key microbial metabolites that play crucial roles in host-microbiome interactions, immune modulation, and metabolic regulation.[2][3] Due to their volatile nature and challenging chromatographic properties, their accurate quantification benefits significantly from the use of a suitable internal standard.

This compound, a deuterated analog of 1,3-propanediol, serves as an excellent internal standard for the analysis of small polar metabolites like SCFAs. While not a direct isotopic analog of the analytes, its chemical properties are similar enough to mimic the behavior of SCFAs during extraction and analysis, and its deuterium labeling ensures it can be distinguished from endogenous metabolites by mass spectrometry.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of SCFAs using this compound as an internal standard is depicted below. This process begins with sample collection and preparation, followed by derivatization to enhance chromatographic retention and sensitivity, and culminates in LC-MS/MS analysis and data processing.

Key Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of SCFAs from serum or plasma samples.

Materials:

-

Serum/plasma samples

-

This compound internal standard stock solution (1 mg/mL in methanol)

-

Acetonitrile (ACN), LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 14,000 x g and 4°C

Procedure:

-

Thaw frozen serum/plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the serum/plasma sample.

-

Add 10 µL of the this compound internal standard stock solution to each sample.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, containing the SCFAs and the internal standard, to a new 1.5 mL microcentrifuge tube without disturbing the protein pellet.

-

Dry the supernatant under a gentle stream of nitrogen gas at room temperature. The dried extract is now ready for derivatization.

Derivatization of Short-Chain Fatty Acids

Derivatization is a crucial step to improve the chromatographic properties and ionization efficiency of SCFAs for LC-MS/MS analysis. This protocol uses 3-nitrophenylhydrazine (3-NPH) as the derivatizing agent.

Materials:

-

Dried sample extracts from the previous step

-

3-nitrophenylhydrazine (3-NPH) hydrochloride solution (20 mM in 50% acetonitrile/water)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (120 mM in 50% acetonitrile/water)

-

Pyridine (1 M in 50% acetonitrile/water)

-

Formic acid (0.1% in water)

-

Thermomixer or heating block

Procedure:

-

Reconstitute the dried sample extracts in 50 µL of 50% acetonitrile/water.

-

Add 20 µL of the 3-NPH solution to each sample.

-

Add 20 µL of the EDC solution to initiate the derivatization reaction.

-

Add 10 µL of the pyridine solution.

-

Vortex the mixture and incubate at 40°C for 30 minutes in a thermomixer.

-

After incubation, quench the reaction by adding 200 µL of 0.1% formic acid in water.

-

Centrifuge the samples at 14,000 x g for 5 minutes to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides a general protocol for the analysis of derivatized SCFAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Instrument parameters should be optimized for the specific system being used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the derivatized SCFAs.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized SCFAs, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each derivatized SCFA and for this compound should be determined and optimized.

-

Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal intensity.

Data Presentation

The following tables present hypothetical but realistic quantitative data obtained from the analysis of calibration standards and mock biological samples.

Table 1: Calibration Curve Data for Short-Chain Fatty Acids

| Analyte | Calibration Range (µM) | R² |

| Acetic Acid | 0.5 - 500 | 0.998 |

| Propionic Acid | 0.1 - 100 | 0.999 |

| Butyric Acid | 0.1 - 100 | 0.997 |

| Valeric Acid | 0.05 - 50 | 0.998 |

Table 2: Quantitative Analysis of SCFAs in Mock Plasma Samples

| Sample ID | Acetic Acid (µM) | Propionic Acid (µM) | Butyric Acid (µM) | Valeric Acid (µM) |

| Control 1 | 152.3 | 15.8 | 8.2 | 1.5 |

| Control 2 | 145.7 | 14.9 | 7.9 | 1.3 |

| Treated 1 | 210.5 | 25.4 | 15.6 | 3.1 |

| Treated 2 | 225.1 | 28.1 | 17.2 | 3.5 |

Signaling Pathway Involvement of SCFAs

Short-chain fatty acids produced by the gut microbiota can enter circulation and influence host physiology by acting as signaling molecules. One important mechanism is through the activation of G-protein coupled receptors (GPCRs), such as GPR41 and GPR43.

Conclusion

The use of this compound as an internal standard provides a reliable and cost-effective approach for the quantitative analysis of short-chain fatty acids and other small polar metabolites. The protocols outlined in this document offer a robust framework for researchers in metabolomics and drug development to obtain high-quality quantitative data. The detailed methodologies and representative data serve as a valuable resource for implementing this analytical strategy in the laboratory. As with any analytical method, optimization and validation for the specific biological matrix and instrumentation are essential for achieving the highest level of accuracy and precision.

References

Application Notes and Protocols for 1,3-Propanediol-d8 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,3-propanediol-d8 (PDO-d8) in Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its unique physical properties, PDO-d8 offers advantages in specialized NMR applications, particularly for high-temperature studies and as a solvent for compounds with limited solubility in common NMR solvents.

Application Note 1: High-Temperature NMR Analysis of Poorly Soluble Compounds

Introduction

A significant challenge in chemical and pharmaceutical analysis is the characterization of compounds that exhibit poor solubility at room temperature. This compound, with its high boiling point of 214 °C, serves as an excellent solvent for high-temperature NMR experiments, enabling the analysis of such compounds in their dissolved state.[1][2] This protocol details the use of PDO-d8 for acquiring high-quality NMR spectra of a poorly soluble drug candidate.

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the analyte.

-

Dissolve the analyte in 0.6 mL of this compound in a standard 5 mm NMR tube.

-

If necessary, gently heat the sample in a water bath or with a heat gun to facilitate dissolution. Ensure the NMR tube is properly sealed to prevent solvent evaporation.

-

Add a small amount of an internal reference standard (e.g., TMS or a suitable deuterated compound) if required for chemical shift referencing.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Set the spectrometer's variable temperature unit to the desired temperature (e.g., 100 °C). Allow the temperature to equilibrate for at least 10-15 minutes before starting the acquisition.

-

Tune and match the probe for the desired nucleus (e.g., ¹H or ¹³C) at the elevated temperature.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to assess the solubility and spectral quality.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

-

Acquire two-dimensional NMR spectra (e.g., COSY, HSQC) as needed for complete structural elucidation.

-

Data Presentation

Table 1: ¹H NMR Data for a Poorly Soluble Drug Candidate in this compound at 100 °C

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 2H | Aromatic H |

| 7.50 | t | 1H | Aromatic H |

| 7.42 | t | 2H | Aromatic H |

| 4.20 | s | 2H | Methylene H |

| 2.55 | s | 3H | Methyl H |

Note: The residual peaks of this compound will be present in the spectrum. The chemical shifts of non-deuterated 1,3-propanediol are approximately 3.67 ppm and 1.78 ppm.[3]

Visualization

Caption: Workflow for high-temperature NMR analysis using this compound.

Application Note 2: In-Situ Reaction Monitoring by NMR Spectroscopy

Introduction

Monitoring chemical reactions in real-time provides valuable kinetic and mechanistic insights. The high boiling point and chemical inertness of this compound make it a suitable solvent for monitoring reactions that require elevated temperatures. This protocol describes the use of PDO-d8 to monitor the progress of a substitution reaction by ¹H NMR.

Experimental Protocol

-

Reaction Setup in NMR Tube:

-

In a clean, dry 5 mm NMR tube, dissolve the starting material (e.g., 10 mg) in 0.5 mL of this compound.

-

Acquire an initial ¹H NMR spectrum of the starting material (t=0).

-

Carefully add the second reactant to the NMR tube and mix thoroughly.

-

-

NMR Data Acquisition:

-

Quickly insert the NMR tube into the pre-heated spectrometer.

-

Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). Use a minimal number of scans to ensure rapid acquisition while maintaining an acceptable signal-to-noise ratio.

-

Continue acquiring spectra until the reaction appears to be complete, as indicated by the disappearance of starting material signals and the appearance of product signals.

-

-

Data Analysis:

-

Process the acquired spectra (phasing, baseline correction).

-

Integrate the signals corresponding to a non-overlapping peak of a starting material and a product in each spectrum.

-

Calculate the relative concentrations of the starting material and product at each time point.

-

Plot the concentration versus time to obtain reaction kinetics.

-

Data Presentation

Table 2: Reaction Progress Data from ¹H NMR

| Time (min) | Integral of Starting Material (A) | Integral of Product (B) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 5 | 0.85 | 0.15 | 15 |

| 10 | 0.72 | 0.28 | 28 |

| 20 | 0.51 | 0.49 | 49 |

| 40 | 0.24 | 0.76 | 76 |

| 60 | 0.05 | 0.95 | 95 |

Visualization

Caption: Generalized reaction pathway for in-situ NMR monitoring.

Application Note 3: Quantitative NMR (qNMR) using this compound as an Internal Standard

Introduction

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance.[4] For qNMR, an internal standard with known concentration and purity is added to the sample. This compound can potentially be used as an internal standard in specific applications where its residual proton signals do not overlap with the analyte signals. Its high boiling point also minimizes an analyte loss through evaporation during sample preparation. This protocol outlines a method for determining the purity of a compound using PDO-d8 as an internal standard.

Experimental Protocol

-

Preparation of the Internal Standard Stock Solution:

-

Accurately weigh a precise amount of high-purity this compound.

-

Dissolve it in a known volume of a suitable deuterated solvent (e.g., Chloroform-d) to create a stock solution of known concentration.

-

-

Sample Preparation for qNMR:

-

Accurately weigh the analyte whose purity is to be determined.

-

Dissolve the analyte in a precise volume of the internal standard stock solution.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition for qNMR:

-

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (at least 5 times the longest T1 of the signals of interest) and ensuring a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

-

Ensure the spectral window is wide enough to encompass all signals of interest.

-

-

Data Processing and Calculation:

-

Process the spectrum with careful phasing and baseline correction.

-

Integrate the well-resolved signal of the analyte and the residual proton signal of the this compound.

-

Calculate the purity of the analyte using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity = Purity of the internal standard

-

Data Presentation

Table 3: qNMR Purity Determination of Analyte X

| Parameter | Analyte (X) | Internal Standard (PDO-d8) |

| Mass (mg) | 10.2 | 5.1 |

| Molecular Weight ( g/mol ) | 250.3 | 84.14 |

| ¹H Signal Integral (I) | 1.00 (for a 3H signal) | 0.85 (for a 2H residual signal) |

| Number of Protons (N) | 3 | 2 |

| Purity of IS (%) | - | 99.5 |

| Calculated Purity of Analyte X (%) | 96.8 | - |

Visualization

Caption: Logical flow for qNMR purity calculation.

References

Application Note: Tracing the Catabolic Fate of 1,3-Propanediol in Engineered Escherichia coli using 1,3-Propanediol-d8

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Propanediol (1,3-PDO) is a valuable chemical intermediate in the synthesis of polymers, such as polytrimethylene terephthalate (PTT), and has applications in cosmetics, food, and medicine.[1][2] While significant research has focused on the microbial production of 1,3-PDO from glycerol, understanding its catabolism is crucial for optimizing bioprocesses and exploring its metabolic effects. Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying fluxes.[3][4][5] This application note describes a detailed protocol for using 1,3-propanediol-d8 (a deuterated isotopologue of 1,3-PDO) as a tracer to investigate the metabolic fate of 1,3-PDO in an engineered strain of Escherichia coli capable of its utilization. This methodology allows for the precise tracking of the propanediol backbone as it is integrated into central carbon metabolism.

Principle

Engineered E. coli expressing the necessary enzymes can catabolize 1,3-propanediol. The pathway typically involves the oxidation of 1,3-PDO to 3-hydroxypropionaldehyde (3-HPA) and subsequently to 3-hydroxypropionic acid (3-HP). 3-HP can then be converted to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle. By supplying this compound as the sole carbon source or in combination with other carbon sources, the deuterium labels can be traced into downstream metabolites. The extent and pattern of deuterium incorporation, analyzed by mass spectrometry, provide quantitative insights into the metabolic flux through this pathway and its connections to other metabolic routes.

Experimental Workflow

The overall experimental workflow for tracing the metabolism of this compound is depicted below.

Metabolic Pathway

The catabolic pathway of 1,3-propanediol in engineered microorganisms and its entry into central metabolism is illustrated below. The deuterium atoms from this compound are traced through the pathway.

Protocols

Cell Culture and Labeling

Materials:

-

Engineered E. coli strain capable of 1,3-propanediol utilization.

-

M9 minimal medium.

-

This compound (isotopic purity > 98%).

-

Unlabeled 1,3-propanediol.

-

Sterile culture flasks.

-

Incubator shaker.

Procedure:

-

Prepare M9 minimal medium and autoclave.

-

Prepare a stock solution of this compound (e.g., 20% w/v in sterile water).

-

Add this compound to the M9 medium to a final concentration of 2 g/L as the sole carbon source. For co-metabolism studies, a mixture of labeled 1,3-PDO and another unlabeled carbon source (e.g., glucose) can be used.

-

Inoculate the medium with an overnight culture of the engineered E. coli strain to an initial OD600 of ~0.05.

-

Incubate the culture at 37°C with shaking at 250 rpm.

-

Monitor cell growth by measuring OD600 periodically.

-

Harvest cells during the mid-exponential growth phase (OD600 ≈ 0.8-1.0) for metabolite analysis.

Metabolite Extraction

Materials:

-

Quenching solution: 60% methanol, -40°C.

-

Extraction solvent: 80% methanol, -80°C.

-

Centrifuge capable of reaching -20°C.

-

Lyophilizer.

Procedure:

-

Rapidly transfer a defined volume of cell culture (e.g., 5 mL) into 25 mL of quenching solution to arrest metabolic activity.

-

Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -20°C.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of cold extraction solvent.

-

Incubate the mixture at -80°C for 15 minutes, followed by thawing on ice. Repeat this freeze-thaw cycle twice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract completely using a lyophilizer.

-

Store the dried extract at -80°C until analysis.

LC-MS/MS Analysis

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile phases (e.g., acetonitrile and water with ammonium acetate).

-

Reconstitution solution: 50% methanol.

Procedure:

-

Reconstitute the dried metabolite extract in 100 µL of reconstitution solution.

-

Inject 5-10 µL of the reconstituted extract onto the HILIC column.

-

Perform chromatographic separation using a gradient of mobile phases.

-

Analyze the eluent using the mass spectrometer in negative ionization mode.

-

Acquire data in full scan mode to identify labeled metabolites and in targeted MS/MS mode to confirm their identity and quantify isotopologue distributions.

Data Presentation

The quantitative data from the mass spectrometry analysis can be summarized in a table to show the isotopologue distribution of key metabolites. This allows for a clear comparison of the labeling patterns and provides insights into the metabolic pathways.

| Metabolite | Isotopologue | Relative Abundance (%) |

| Succinyl-CoA | M+0 | 10.5 |

| M+1 | 15.2 | |

| M+2 | 25.8 | |

| M+3 | 30.1 | |

| M+4 | 18.4 | |

| Malate | M+0 | 12.1 |

| M+1 | 18.9 | |

| M+2 | 28.3 | |

| M+3 | 25.6 | |

| M+4 | 15.1 | |

| Glutamate | M+0 | 20.3 |

| M+1 | 25.1 | |

| M+2 | 30.5 | |

| M+3 | 14.8 | |

| M+4 | 9.3 | |

| Proline | M+0 | 22.8 |

| M+1 | 28.4 | |

| M+2 | 32.1 | |

| M+3 | 10.2 | |

| M+4 | 6.5 |

Table 1: Hypothetical mass isotopologue distribution of key metabolites in E. coli grown on this compound. The 'M+n' denotes the mass increase due to the incorporation of 'n' deuterium atoms. The bolded values indicate significant incorporation of the deuterium label from this compound.

Conclusion

The use of this compound as a tracer in metabolic flux analysis provides a powerful method for investigating the catabolism of 1,3-PDO and its integration into the central metabolism of engineered microorganisms. The detailed protocols and data analysis workflow presented here offer a robust framework for researchers in metabolic engineering and drug development to quantify metabolic fluxes, identify bottlenecks in pathways, and understand the physiological effects of 1,3-propanediol metabolism. This approach can be adapted to various biological systems and research questions, contributing to the development of more efficient bioproduction processes and a deeper understanding of cellular metabolism.

References

- 1. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]

- 2. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic flux analysis in a nonstationary system: fed-batch fermentation of a high yielding strain of E. coli producing 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic flux analysis in a nonstationary system: Fed-batch fermentation of a high yielding strain of E. coli producing 1,3-propanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: The Role of 1,3-Propanediol-d8 in Pharmacokinetic and Drug Metabolism Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the fields of pharmacokinetics (PK) and drug metabolism, the use of stable isotope-labeled compounds is a cornerstone for generating high-quality, reliable data.[][2][3] Deuterium-labeled compounds, in particular, have gained significant attention for their ability to act as ideal internal standards in quantitative bioanalysis and as tracers to elucidate metabolic pathways.[4][5] 1,3-Propanediol-d8, a deuterated analog of 1,3-propanediol, serves as a valuable tool in these studies. Its chemical and physical properties are nearly identical to the unlabeled form, yet it is distinguishable by mass spectrometry, making it an excellent internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays. This application note provides a detailed overview of the applications and protocols for utilizing this compound in pharmacokinetic and drug metabolism research.

Core Applications

The primary role of this compound in pharmacokinetic and drug metabolism studies is as an internal standard for quantitative analysis of the non-labeled 1,3-propanediol or other analytes with similar physicochemical properties. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it accounts for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.

Key applications include:

-

Pharmacokinetic Studies of 1,3-Propanediol: When studying the absorption, distribution, metabolism, and excretion (ADME) of 1,3-propanediol, the deuterated form is used to accurately quantify the concentration of the parent compound in biological matrices such as plasma, urine, and tissue homogenates.

-

Drug Metabolism Studies: In studies where a drug candidate is metabolized to a small molecule that is structurally similar to 1,3-propanediol, or where 1,3-propanediol itself is a metabolite, this compound can be employed as an internal standard for the quantification of these metabolites.

-

Tracer in Metabolic Pathway Elucidation: While less common for a simple molecule like 1,3-propanediol, deuterated compounds can be used as tracers to follow the metabolic fate of a molecule in vivo or in vitro. By administering the labeled compound, researchers can track the appearance of the label in downstream metabolites, providing insights into metabolic pathways.

Data Presentation

The use of this compound as an internal standard allows for the generation of precise quantitative data, which is crucial for determining key pharmacokinetic parameters.

Table 1: Hypothetical Pharmacokinetic Parameters of 1,3-Propanediol in Rats following Oral Administration (10 mg/kg)

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 1.25 | µg/mL |

| Tmax (Time to Cmax) | 0.5 | hours |

| AUC (Area Under the Curve) | 3.8 | µg*h/mL |

| t1/2 (Half-life) | 2.1 | hours |

| CL/F (Apparent Clearance) | 2.6 | L/h/kg |

| Vd/F (Apparent Volume of Distribution) | 7.8 | L/kg |

Table 2: Quantification of a Hypothetical Drug (Drug X) and its Metabolite (Metabolite Y) using this compound as an Internal Standard

| Analyte | Concentration in Plasma (ng/mL) at 2h post-dose |

| Drug X | 85.2 |

| Metabolite Y | 15.7 |

Experimental Protocols

Protocol 1: Quantification of 1,3-Propanediol in Rat Plasma using LC-MS with this compound as an Internal Standard

Objective: To determine the concentration of 1,3-propanediol in rat plasma samples from a pharmacokinetic study.

Materials:

-

Rat plasma samples

-

1,3-Propanediol (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

LC-MS system (e.g., Triple Quadrupole)

Procedure:

-

Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 1,3-propanediol in ACN.

-